REACTION_CXSMILES
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Cl.[C:2]([C:4]1[C:5]([CH3:18])=[N+:6]([O-:17])[C:7]([CH3:16])=[CH:8][C:9]=1[N:10]1[CH2:15][CH2:14][S:13][CH2:12][CH2:11]1)#[N:3].[OH-:19].[Na+]>>[CH3:18][C:5]1[C:4]([C:2]([NH2:3])=[O:19])=[C:9]([N:10]2[CH2:15][CH2:14][S:13][CH2:12][CH2:11]2)[CH:8]=[C:7]([CH3:16])[N+:6]=1[O-:17] |f:0.1,2.3|
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Name
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3-cyano-2,6-dimethyl-4-(4-thiomorpholinyl)pyridine 1-oxide hydrochloride
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Quantity
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3 g
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Type
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reactant
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Smiles
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Cl.C(#N)C=1C(=[N+](C(=CC1N1CCSCC1)C)[O-])C
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Name
|
|
Quantity
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10 mL
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the solution was heated
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Type
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TEMPERATURE
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Details
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under reflux for 6 hours
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Duration
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6 h
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Type
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CUSTOM
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Details
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It was then evaporated until a precipitate
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Type
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CUSTOM
|
Details
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formed
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Type
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TEMPERATURE
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Details
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the mixture was cooled
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Type
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FILTRATION
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Details
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the solid was filtered off
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Type
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CUSTOM
|
Details
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recrystallized from methanol
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Name
|
|
Type
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|
Smiles
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CC1=[N+](C(=CC(=C1C(=O)N)N1CCSCC1)C)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |